molecular formula C9H8Cl2N2O2 B14610812 2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide CAS No. 58351-86-3

2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide

Katalognummer: B14610812
CAS-Nummer: 58351-86-3
Molekulargewicht: 247.07 g/mol
InChI-Schlüssel: GULMRKCXRNATRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 3-chloroaniline in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, acids for hydrolysis, and oxidizing or reducing agents depending on the desired transformation.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide is used in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications

Eigenschaften

CAS-Nummer

58351-86-3

Molekularformel

C9H8Cl2N2O2

Molekulargewicht

247.07 g/mol

IUPAC-Name

2-chloro-N-[(3-chlorophenyl)carbamoyl]acetamide

InChI

InChI=1S/C9H8Cl2N2O2/c10-5-8(14)13-9(15)12-7-3-1-2-6(11)4-7/h1-4H,5H2,(H2,12,13,14,15)

InChI-Schlüssel

GULMRKCXRNATRQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.